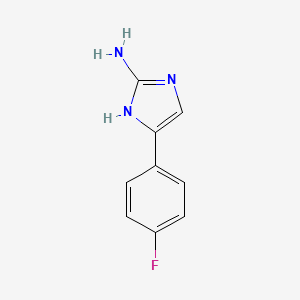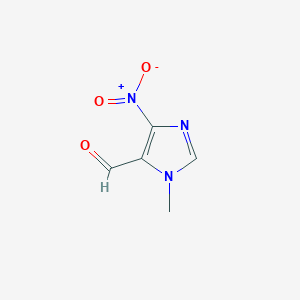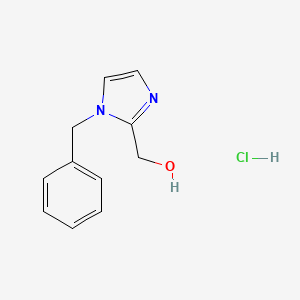
3-(Pyridin-2-yloxy)aniline
Übersicht
Beschreibung
“3-(Pyridin-2-yloxy)aniline” is an organic compound with the molecular formula C11H10N2O . It is a specialty product used in proteomics research applications .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been reported in the literature . The synthesis involves the use of easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to an aniline group via an oxygen atom . The InChI code for this compound is 1S/C11H10N2O/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,12H2 .Chemical Reactions Analysis
The reactions of “this compound” with other compounds have been studied . For example, reactions of pentafluoro- and pentachloropyridines with pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol are reported . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 186.21 g/mol . The compound has a melting point of 74-75 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Docking and QSAR Studies
- C-Met Kinase Inhibitors : 3-(Pyridin-2-yloxy)aniline derivatives have been used in docking studies to understand their orientations and active conformations as c-Met kinase inhibitors. Quantitative structure-activity relationship (QSAR) methods like Comparative Molecular Similarity Analysis (CoMSIA) have been applied to predict the biological activities of these inhibitors (Caballero et al., 2011).
Agonist Discovery
- GPR119 Agonists : The arylsulfonyl derivative of this compound was discovered as a novel GPR119 agonist. This discovery included the optimization of the compound for improved pharmacokinetic properties (Zhang et al., 2013).
Materials Science
- Electroluminescence Application : Tetradentate bis-cyclometalated platinum complexes using N,N-di(3-(pyridin-2-yl)phenyl)aniline derivatives have been studied for their photophysics and application in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).
Vibrational Spectra Study
- Structural and Vibrational Analysis : The compound has been investigated in a study on the structure and vibrational spectra of 2-(benzylthio)-N-{pyridinylmethylidene}anilines, contributing to a better understanding of these types of compounds (Acosta-Ramírez et al., 2013).
Directing Group in C-H Amination
- C-H Amination Mediated by Cupric Acetate : 2-(Pyridin-2-yl) aniline serves as a novel directing group in promoting C-H amination mediated by cupric acetate, indicating its potential in synthetic organic chemistry (Zhao et al., 2017).
Nonlinear Optical Applications
- Nonlinear Optical (NLO) Applications : The compound has been used in the synthesis of new organic binary solids with phenolic coformers, which are relevant for NLO applications (Draguta et al., 2015).
Polymerization Catalysis
- Ring-Opening Polymerization of ε-Caprolactone : Silver(I)-pyridinyl Schiff base complexes containing this compound derivatives have been investigated for their reactivity in the ring-opening polymerization of ε-caprolactone (Njogu et al., 2017).
Safety and Hazards
“3-(Pyridin-2-yloxy)aniline” is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the GHS classification . It may cause serious eye irritation and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .
Wirkmechanismus
Target of Action
3-(Pyridin-2-yloxy)aniline is a compound with potential biological activities Similar compounds, such as pyrimidinamine derivatives, have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Biochemical Pathways
Related compounds, such as pyrimidinamine derivatives, are known to affect various biochemical pathways, leading to antimicrobial, antiviral, antitumor, and antifibrotic effects .
Result of Action
Related compounds, such as certain pyrimidinamine derivatives, have been found to present better anti-fibrotic activities than some standard treatments .
Biochemische Analyse
Biochemical Properties
3-(Pyridin-2-yloxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with collagen prolyl 4-hydroxylases, which are crucial for collagen synthesis . These interactions are typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the expression of collagen type I alpha 1 (COL1A1) protein in hepatic stellate cells, thereby reducing fibrosis . This inhibition is achieved through the downregulation of specific signaling pathways involved in collagen synthesis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of collagen prolyl 4-hydroxylases, inhibiting their activity and thus reducing collagen synthesis . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in fibrosis and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that its inhibitory effects on collagen synthesis persist over time, although the degree of inhibition may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits collagen synthesis without causing significant toxicity . At high doses, it may cause adverse effects such as cytotoxicity and oxidative stress. Threshold effects have been observed, where the compound exhibits a dose-dependent increase in its inhibitory activity up to a certain concentration, beyond which the effects plateau or become toxic.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and detoxification . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cells. The compound may also influence the activity of other metabolic enzymes, thereby altering the metabolic pathways in which it is involved.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can affect its activity and function, as it may preferentially accumulate in certain tissues or cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it interacts with collagen prolyl 4-hydroxylases and other enzymes involved in collagen synthesis. This localization is essential for its inhibitory effects on collagen synthesis and other cellular processes.
Eigenschaften
IUPAC Name |
3-pyridin-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQMOPKXIBQKKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522355 | |
| Record name | 3-[(Pyridin-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86556-09-4 | |
| Record name | 3-[(Pyridin-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-2-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(pyridin-2-yloxy)aniline interact with its known biological target and what are the downstream effects?
A: Research indicates that this compound can act as a GPR119 agonist []. GPR119 is a G protein-coupled receptor primarily expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 stimulates the release of incretin hormones like GLP-1 and GIP, which play a crucial role in glucose homeostasis by enhancing glucose-dependent insulin secretion. While the exact binding mode of this compound to GPR119 remains to be fully elucidated, its agonist activity suggests a potential role in developing novel therapies for type 2 diabetes.
Q2: What is known about the interaction of this compound with enzymes?
A: A study demonstrated that this compound can bind to 3-hydroxydecanoyl-Acyl Carrier Protein Dehydratase (FabA) from Pseudomonas aeruginosa []. FabA is a key enzyme involved in bacterial fatty acid biosynthesis. While the specific implications of this interaction are not fully explored in the study, it suggests that this compound, or its derivatives, could potentially be investigated for antibacterial activity by targeting FabA.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)
![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)





